molecular formula C10H4N2S3 B12513855 4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

Cat. No.: B12513855
M. Wt: 248.4 g/mol
InChI Key: YLKKIBOMGQAGGA-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring three sulfur (thia) atoms at positions 4, 10, and 13, and two nitrogen (diaza) atoms at positions 3 and 5. Its polycyclic framework includes fused bicyclic and tricyclic moieties, with bridgehead connectivity at positions 2,6 and 7,11, creating a rigid, three-dimensional architecture.

However, explicit data on its physical properties (e.g., melting point, solubility) or biological activity are unavailable in the provided sources.

Properties

Molecular Formula

C10H4N2S3

Molecular Weight

248.4 g/mol

IUPAC Name

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

InChI

InChI=1S/C10H4N2S3/c1-3-13-9-5(1)7-8(12-15-11-7)6-2-4-14-10(6)9/h1-4H

InChI Key

YLKKIBOMGQAGGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C3=NSN=C3C4=C2SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene typically involves multi-step organic reactions. One common approach includes the reaction of a diacyl-2,3,5,6-tetraoxypiperazine derivative with a strong acid and a nitrate source at elevated temperatures. The reaction product is then precipitated by cooling and purified through washing with methanol and/or sodium bicarbonate, followed by simmering in nitric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can be reduced under specific conditions to form amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles employed.

Scientific Research Applications

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with specific proteins, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name Molecular Framework Heteroatoms (Count) Functional Groups/Substituents Notable Physical Properties Applications/Relevance
4,10,13-Trithia-3,5-diazatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2,5,7(11),8,14-hexaene Tetracyclic 3 S, 2 N None explicitly reported N/A (No data in evidence) Hypothesized: Materials science
1,2,4-Triazolo[3,4-b][1,3,4]benzothiadiazepines () Tricyclic 1 S, 3 N Nitro (from 2-chloro-5-nitrobenzaldehyde) N/A Medicinal chemistry (bioactive)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () Tetracyclic 2 S, 1 N Methoxyphenyl, ketone Spectral data reported Synthetic intermediates
3,8,13-Trithiatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid () Tetracyclic 3 S Tricarboxylic acid Boiling point: 833.3±60.0°C; Density: 1.9±0.1 g/cm³ Materials science (coordination chemistry)

Key Comparative Insights

The additional nitrogen atoms in the target may enhance its coordination capability or reactivity compared to sulfur-rich analogs .

Ring System Complexity :

  • While all compounds are polycyclic, the target’s tetracyclic framework differs from ’s tricyclic benzothiadiazepine-triazolo hybrid. The increased ring strain in tetracyclic systems could influence thermal stability or solubility .

Functional Groups :

  • ’s tricarboxylic acid derivative exhibits significantly higher boiling point (833°C) and density (1.9 g/cm³) due to polar carboxylic groups and molecular weight, whereas the target compound (lacking such groups) would likely have lower boiling point and density .

Potential Applications: ’s nitro-substituted derivatives are bioactive, suggesting the target compound could be explored for similar medicinal roles.

Biological Activity

4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene is a complex organic compound notable for its unique tetracyclic structure that incorporates multiple sulfur atoms and nitrogen atoms in its framework. This compound has attracted attention in various fields of research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₂S₃ with a molecular weight of 295.43 g/mol. The structure features a tetracyclic arrangement with three sulfur atoms and two nitrogen atoms integrated into the rings. The presence of conjugated double bonds contributes to its electronic properties and potential reactivity.

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

1. Antimicrobial Activity

  • Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

  • Preliminary research suggests that this compound may exhibit cytotoxic effects on various cancer cell lines. The unique structural features may allow it to interact with DNA or other cellular targets involved in proliferation.

3. Antiviral Properties

  • Some derivatives of tricyclic compounds have been explored for their antiviral effects, particularly against RNA viruses. Further studies are needed to evaluate the specific efficacy of this compound against viral pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in breast and colon cancer
AntiviralPotential activity against influenza virus

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related compounds on human breast cancer cells (MCF-7). The results indicated that derivatives similar to 4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with sulfur can generate ROS upon metabolic activation which may lead to apoptosis in cancer cells.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases which can inhibit replication and transcription processes.
  • Enzyme Inhibition : Certain sulfur-containing compounds have been shown to inhibit key enzymes involved in microbial metabolism.

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